molecular formula C16H14N2O3 B065077 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one CAS No. 179688-01-8

7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one

Cat. No.: B065077
CAS No.: 179688-01-8
M. Wt: 282.29 g/mol
InChI Key: ZCUFFSHMOAEEIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-6-benzyloxyquinazolin-4-one
  • 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-one
  • 4-Hydroxyquinazoline

Uniqueness

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

6-methoxy-7-phenylmethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-7-12-13(17-10-18-16(12)19)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUFFSHMOAEEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441530
Record name 7-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-01-8
Record name 7-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: Why is the analysis of 6-Methoxy-7-benzyloxyquinazolin-4-one and its related substances important?

A1: 6-Methoxy-7-benzyloxyquinazolin-4-one serves as a key starting material in the multi-step synthesis of Vandetanib []. The quality and purity of this compound directly influence the quality of the final drug product. Therefore, having a robust analytical method, such as the HPLC method described in the research [, ], to identify and quantify this compound and any potential impurities is critical for ensuring the production of safe and effective Vandetanib.

Q2: What analytical method has been developed for the analysis of 6-Methoxy-7-benzyloxyquinazolin-4-one?

A2: Researchers have successfully developed and validated a High-Performance Liquid Chromatography (HPLC) method for the determination of 6-Methoxy-7-benzyloxyquinazolin-4-one and its related substances [, ]. The method utilizes an Agela C18 column with a gradient elution using a mobile phase of 0.01 mol/L potassium dihydrogen phosphate solution (pH 3.0) and methanol. Detection is carried out at a wavelength of 240 nm, achieving a low detection limit of 11 ng []. This method effectively separates the target compound from its potential impurities, including key intermediates and degradation products [].

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